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Compound of Interest

Compound Name:
alpha,alpha-Dimethyl-gamma-

butyrolactone

Cat. No.: B1220169 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, spectral data, and biological activity of α,α-Dimethyl-γ-butyrolactone (CAS number

3709-08-8). This compound, a derivative of γ-butyrolactone (GBL), has demonstrated notable

anticonvulsant properties, positioning it as a molecule of interest for further investigation in

neuroscience and drug development. This document consolidates key technical data, outlines

experimental protocols, and presents visual diagrams to facilitate a deeper understanding of

this compound for research and development purposes.

Physicochemical Properties
α,α-Dimethyl-γ-butyrolactone, also known as Dihydro-3,3-dimethyl-2(3H)-furanone, is a

colorless to light yellow liquid.[1][2] Its core physicochemical properties are summarized in the

table below.
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Property Value Reference(s)

CAS Number 3709-08-8 [3][4]

Molecular Formula C₆H₁₀O₂ [3][4]

Molecular Weight 114.14 g/mol [3][4]

Appearance
Colorless to Light yellow clear

liquid
[1][2]

Melting Point 6 °C [3]

Boiling Point 194 °C at 27 mmHg [3]

Density 0.995 g/cm³ [3]

Purity >97.0% (GC) [1][2]

Flash Point 66.9 °C [3]

Solubility
Soluble in many common

organic solvents.

InChI Key
UPVAIJPDWVTFKT-

UHFFFAOYSA-N
[3]

Table 1: Physicochemical Properties of α,α-Dimethyl-γ-butyrolactone

Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of α,α-

Dimethyl-γ-butyrolactone.

¹H NMR Spectroscopy
The proton NMR spectrum of α,α-Dimethyl-γ-butyrolactone is expected to show distinct signals

corresponding to the different proton environments in the molecule. The two methyl groups at

the α-position would appear as a singlet, while the two methylene groups in the lactone ring

would each produce a triplet.
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Protons
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J)

-C(CH₃)₂ ~1.2 Singlet N/A

-CH₂- (β-position) ~1.9 Triplet ~7 Hz

-CH₂-O- (γ-position) ~4.2 Triplet ~7 Hz

Table 2: Predicted ¹H NMR Spectral Data

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Chemical Shift (ppm)

-C(CH₃)₂ ~25

-C(CH₃)₂ ~45

-CH₂- (β-position) ~35

-CH₂-O- (γ-position) ~65

C=O (Carbonyl) ~177

Table 3: Predicted ¹³C NMR Spectral Data

Infrared (IR) Spectroscopy
The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl

group of the lactone.

Functional Group Wavenumber (cm⁻¹) Intensity

C=O (Lactone) ~1770 Strong

C-O Stretch ~1150-1250 Strong

C-H Stretch (sp³) ~2850-3000 Medium-Strong
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Table 4: Key IR Absorption Bands

Mass Spectrometry
The mass spectrum of α,α-Dimethyl-γ-butyrolactone would show a molecular ion peak

corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of

small neutral molecules such as CO, CO₂, and ethylene, as well as cleavage of the lactone

ring.

m/z Proposed Fragment

114 [M]⁺ (Molecular Ion)

99 [M - CH₃]⁺

86 [M - CO]⁺

71 [M - CO - CH₃]⁺

56 [M - CO - CO]⁺ or [C₄H₈]⁺

Table 5: Predicted Mass Spectrometry Fragmentation

Synthesis of α,α-Dimethyl-γ-butyrolactone
While several methods can be employed for the synthesis of γ-butyrolactones, a common

approach for α,α-disubstituted derivatives is through a Reformatsky-type reaction or related

enolate chemistry. A plausible synthetic route is outlined below.
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Synthesis of α,α-Dimethyl-γ-butyrolactone

Reactants

Reaction Conditions

Product

Ethyl 2-bromoisobutyrate

1. Zinc (Zn) / Solvent (e.g., THF)
2. Acidic workup (e.g., H₃O⁺)

Reformatsky Reaction

Ethylene oxide

α,α-Dimethyl-γ-butyrolactone

Click to download full resolution via product page

Figure 1: A plausible synthetic pathway for α,α-Dimethyl-γ-butyrolactone via a Reformatsky

reaction.

Experimental Protocol: Synthesis via Reformatsky
Reaction
Materials:

Ethyl 2-bromoisobutyrate

Ethylene oxide

Activated Zinc (Zn) dust

Anhydrous Tetrahydrofuran (THF)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b1220169?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary

evaporator, distillation setup)

Procedure:

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux

condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust. The flask is

maintained under an inert atmosphere (e.g., nitrogen or argon).

Formation of the Reformatsky Reagent: Add a solution of ethyl 2-bromoisobutyrate in

anhydrous THF to the dropping funnel. Add a small portion of the ester solution to the zinc

suspension and gently heat to initiate the reaction. Once initiated, add the remaining ester

solution dropwise at a rate that maintains a gentle reflux. After the addition is complete,

continue to stir the mixture until the zinc is consumed.

Reaction with Ethylene Oxide: Cool the resulting organozinc reagent (Reformatsky reagent)

in an ice bath. Slowly bubble ethylene oxide gas through the solution or add a pre-

condensed solution of ethylene oxide in THF. The reaction is typically exothermic and should

be controlled by the rate of addition.

Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction by

the slow addition of a saturated aqueous solution of ammonium chloride.

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the

aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine

the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the

drying agent and concentrate the solvent in vacuo.

Final Purification: The crude product is then purified by vacuum distillation to yield pure α,α-

Dimethyl-γ-butyrolactone.

Biological Activity and Mechanism of Action
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α,α-Dimethyl-γ-butyrolactone has been identified as a compound with significant anticonvulsant

properties. Its mechanism of action is believed to involve the positive allosteric modulation of

the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous

system.

Signaling Pathway: GABA-A Receptor Modulation
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Mechanism of Action at the GABA-A Receptor

GABA-A Receptor

Ligands

Cellular Response

GABA-A Receptor
(Ligand-gated ion channel)

Increased Chloride (Cl⁻) Influx

Channel Opening

GABA
(Endogenous Agonist)

Binds to orthosteric site

α,α-Dimethyl-γ-butyrolactone
(Positive Allosteric Modulator)

Binds to allosteric site

Neuronal Hyperpolarization

Inhibition of Neuronal Firing

Anticonvulsant Effect
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Figure 2: Signaling pathway illustrating the positive allosteric modulation of the GABA-A

receptor by α,α-Dimethyl-γ-butyrolactone.

By binding to an allosteric site on the GABA-A receptor, α,α-Dimethyl-γ-butyrolactone enhances

the effect of the endogenous neurotransmitter GABA. This potentiation leads to an increased

influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane. This

hyperpolarized state makes it more difficult for the neuron to fire an action potential, thus

producing an overall inhibitory effect on the central nervous system, which manifests as its

anticonvulsant activity.

Experimental Protocols for Biological Evaluation
In Vivo Anticonvulsant Activity Testing:
Pentylenetetrazol (PTZ) Induced Seizure Model in Mice
This protocol outlines a standard procedure to evaluate the anticonvulsant efficacy of α,α-

Dimethyl-γ-butyrolactone.
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Experimental Workflow for Anticonvulsant Activity Testing

Experimental Setup

Dosing Regimen

Seizure Induction

Observation and Data Collection

Data Analysis

Acclimatize Mice

Randomly assign to groups
(Vehicle, Test Compound, Positive Control)

Administer Vehicle or Test Compound
(e.g., intraperitoneally)

Waiting Period
(e.g., 30 minutes)

Administer Pentylenetetrazol (PTZ)
(e.g., 85 mg/kg, subcutaneous)

Observe for seizure activity
(e.g., for 30 minutes)

Record latency to first seizure
and seizure severity

Statistical Analysis
(e.g., ANOVA)
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Figure 3: A generalized experimental workflow for assessing the anticonvulsant activity of a test

compound using the PTZ-induced seizure model in mice.

Materials:

Male Swiss albino mice (20-25 g)

α,α-Dimethyl-γ-butyrolactone

Vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween 80)

Pentylenetetrazol (PTZ)

Positive control (e.g., Diazepam)

Syringes and needles for administration

Observation chambers

Timer

Procedure:

Animal Acclimatization: House the mice in a controlled environment for at least one week

before the experiment with free access to food and water.

Grouping: Randomly divide the animals into experimental groups (e.g., vehicle control,

positive control, and different dose levels of the test compound). A typical group size is 6-8

animals.

Dosing: Administer the vehicle, positive control, or α,α-Dimethyl-γ-butyrolactone at the

desired doses via an appropriate route (e.g., intraperitoneal injection).

Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes) for the compound to

be absorbed and distributed.

Seizure Induction: Induce seizures by administering a convulsant dose of PTZ (e.g., 85

mg/kg) subcutaneously.
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Observation: Immediately after PTZ administration, place each mouse in an individual

observation chamber and observe for the onset of seizure activity (e.g., myoclonic jerks,

generalized clonic-tonic seizures) for a set period (e.g., 30 minutes).

Data Collection: Record the latency to the first seizure and the severity of the seizures. The

protection against mortality can also be recorded.

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed

by a post-hoc test) to determine the statistical significance of the anticonvulsant effect

compared to the control group.

Safety and Handling
α,α-Dimethyl-γ-butyrolactone is a combustible liquid and should be handled with appropriate

safety precautions.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1] Use in a

well-ventilated area.[1] Wear protective gloves, eye protection, and face protection.[1] In case

of skin contact, wash with plenty of water.[1]

Conclusion
α,α-Dimethyl-γ-butyrolactone is a γ-butyrolactone derivative with demonstrated anticonvulsant

properties, likely mediated through the positive allosteric modulation of the GABA-A receptor.

This technical guide has provided a consolidated resource of its physicochemical

characteristics, spectral data, synthesis, and biological evaluation methods. Further research

into its pharmacological profile and structure-activity relationship is warranted to explore its full

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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